molecular formula C23H22FN7OS B2848444 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 863453-12-7

2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2848444
CAS No.: 863453-12-7
M. Wt: 463.54
InChI Key: GWFRVNMBAFRPDD-UHFFFAOYSA-N
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Description

2-((3-(4-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic small molecule belonging to the class of triazolo[4,5-d]pyrimidine derivatives, a scaffold recognized for its diverse biological potential . This compound is designed for research applications primarily in the field of antimicrobial discovery. The structure incorporates a 4-fluorobenzyl group attached to the triazole ring and a 4-phenylpiperazine moiety linked via a thioether ketone bridge, features that are known to influence bioavailability and target binding. The core triazole heterocycle is a privileged structure in medicinal chemistry, and its derivatives are frequently investigated for their potent antibacterial properties, particularly against drug-resistant pathogens . The global spread of antimicrobial resistance, including threats like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), underscores the critical need for novel antibacterial agents . As a research chemical, this compound serves as a valuable building block for constructing more complex molecules or as a direct candidate for in vitro biological screening. Researchers can utilize it to explore structure-activity relationships (SAR), investigate mechanisms of action against bacterial enzymes such as DNA gyrase, and develop new strategies to overcome microbial resistance mechanisms . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN7OS/c24-18-8-6-17(7-9-18)14-31-22-21(27-28-31)23(26-16-25-22)33-15-20(32)30-12-10-29(11-13-30)19-4-2-1-3-5-19/h1-9,16H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFRVNMBAFRPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC=NC4=C3N=NN4CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H22FN7OSC_{20}H_{22}FN_7OS, with a molecular weight of approximately 458.5 g/mol. The structure consists of a triazolo-pyrimidine core linked to a phenylpiperazine moiety through a thioether linkage.

Property Value
Molecular FormulaC20H22FN7OS
Molecular Weight458.5 g/mol
CAS Number863457-75-4

Antiplatelet Activity

Recent studies have indicated that compounds structurally related to triazolo-pyrimidines exhibit significant antiplatelet activity. For instance, ticagrelor analogues have demonstrated both antiplatelet and antibacterial properties, suggesting that modifications to the triazole ring can influence these activities. The specific compound discussed here may exhibit similar effects due to its structural similarities.

Antibacterial Activity

The antibacterial activity of triazolo-pyrimidines has been noted in various studies. For example, modifications to the ticagrelor structure resulted in varying degrees of efficacy against gram-positive bacteria such as Staphylococcus aureus. The presence of the thioether group in our compound may enhance its interaction with bacterial targets, potentially increasing its antimicrobial potency.

The mechanisms underlying the biological activities of this compound may involve:

  • Inhibition of platelet aggregation : Similar compounds have been shown to inhibit ADP-induced platelet aggregation.
  • Antibacterial mechanisms : These may include disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Case Studies

  • Antiplatelet Efficacy : A study demonstrated that ticagrelor analogues maintained antiplatelet activity despite structural modifications. The compound's thioether linkage may play a crucial role in maintaining this activity (source: ).
  • Antibacterial Screening : Another investigation into triazolo-pyrimidines found that slight changes in structure significantly affected antibacterial efficacy against resistant strains (source: ).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural similarities with Compound A but exhibit distinct functional group substitutions or core variations:

Key Observations:

Core Structure :

  • Compound A and Compound C share the triazolo-pyrimidine core, whereas Compound B features a thiazolo-pyrimidine core. The substitution of a nitrogen atom with sulfur in Compound B may alter electronic properties and binding affinity .
  • Triazolo-pyrimidines generally exhibit higher metabolic stability than thiazolo analogs due to reduced susceptibility to oxidative degradation.

Compound B lacks a piperazine moiety, instead incorporating a coumarin-derived substituent, which may limit CNS penetration compared to Compound A .

Hypothetical Pharmacological and Physicochemical Comparisons

While explicit biological data for Compound A are absent in the provided evidence, inferences can be drawn from structural analogs:

Table 2: Inferred Properties
Property Compound A Compound B Compound C
Solubility Moderate (thioether reduces polarity) Low (thioxo and bulky coumarin group) High (piperazine enhances hydrophilicity)
Metabolic Stability High (fluorine reduces oxidation) Moderate (thiazolo core may be susceptible) Moderate (methoxy group may undergo demethylation)
Target Selectivity Likely kinase or GPCR modulation Potential antiproliferative activity (thiazolo derivatives) Serotonin/dopamine receptor affinity (piperazine moiety)
Research Findings:
  • Microwave-Assisted Synthesis : Compound B was synthesized via microwave-assisted methods, achieving higher yields (85%) compared to conventional heating (72%) . This suggests that Compound A could benefit from similar optimization.

Q & A

Q. Optimization Tips :

  • Temperature control during cyclization minimizes side products.
  • Catalyst loading (0.5–2 mol%) balances yield and cost.
  • Solvent polarity adjustments improve reaction rates (e.g., DMF for polar intermediates) .

Basic: Which spectroscopic and crystallographic methods are critical for structural characterization?

Answer:

  • NMR Spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm; piperazine carbons at δ 45–55 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 503.15 [M+H]+) .
  • X-ray Crystallography : Resolves 3D conformation, highlighting key interactions like π-stacking in the triazolopyrimidine core .

Q. Table 1: Key Spectral Data

TechniqueCritical Peaks/FeaturesReference
1H NMR (DMSO-d6)δ 3.5–4.0 ppm (piperazine CH2)
13C NMRδ 160 ppm (C-F coupling)
HRMSm/z 503.15 (calculated for C24H22F N7OS)

Advanced: How can structure-activity relationship (SAR) studies be designed to improve pharmacological profiles?

Answer:
SAR Design :

  • Substituent Variation : Compare analogs with substituents at the fluorobenzyl (e.g., Cl, CH3) or piperazine (e.g., phenyl vs. cyclohexyl) positions .
  • Biological Assays : Test modified compounds in target-specific assays (e.g., kinase inhibition for anticancer activity) .

Q. Table 2: Impact of Substituents on Activity

Compound ModificationBiological Activity ChangeReference
4-Fluorobenzyl → 4-ChlorobenzylIncreased kinase inhibition
Piperazine → MorpholineReduced solubility, higher IC50

Q. Methodological Insight :

  • Use molecular docking to predict binding modes with target proteins (e.g., EGFR kinase) .
  • Correlate logP values with membrane permeability for bioavailability optimization .

Advanced: What strategies address low solubility and bioavailability in preclinical studies?

Answer:

  • Structural Modifications : Introduce hydrophilic groups (e.g., -OH, -COOH) on the piperazine ring to enhance aqueous solubility .
  • Formulation : Use nanoemulsions or cyclodextrin complexes to improve dissolution rates .
  • In Silico Modeling : Predict solubility via Hansen solubility parameters or COSMO-RS simulations .

Case Study :
Replacing the 4-fluorobenzyl group with a pyridyl moiety increased solubility by 3-fold without compromising activity .

Advanced: How can researchers resolve contradictions in biological activity data across structural analogs?

Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF7) and incubation times .
  • Structural Analysis : Compare X-ray structures to identify conformational differences affecting target binding .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., electron-withdrawing groups enhancing anticancer activity) .

Example :
A compound with 4-fluorobenzyl showed higher cytotoxicity than its methyl analog in one study but lower in another. Analysis revealed differences in assay pH affecting protonation states of the piperazine group .

Basic: Which analytical methods ensure purity and stability during storage?

Answer:

  • HPLC : Monitor degradation products using a C18 column (acetonitrile/water gradient) .
  • TLC : Rapidly assess purity during synthesis (Rf = 0.3 in ethyl acetate/hexane) .
  • Stability Studies : Store at -20°C under argon; periodic NMR checks detect oxidation of the thioether group .

Advanced: What experimental approaches elucidate the compound’s mechanism of action in cancer models?

Answer:

  • Target Identification : Use affinity chromatography or pull-down assays with tagged compounds to isolate binding proteins .
  • Pathway Analysis : RNA sequencing of treated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
  • In Vivo Models : Xenograft studies in mice, monitoring tumor volume and biomarker expression (e.g., caspase-3 for apoptosis) .

Key Finding :
The compound induced G1/S cell cycle arrest in leukemia cells via CDK4/6 inhibition, validated by Western blot (reduced Rb phosphorylation) .

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